molecular formula C8H12N2OS B2730537 (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine CAS No. 2138522-74-2

(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine

Cat. No.: B2730537
CAS No.: 2138522-74-2
M. Wt: 184.26
InChI Key: UFYIWZHJBCLUKF-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring. Thiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine typically involves multiple steps, starting with the construction of the pyranothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The stereochemistry of the final product is controlled by the use of chiral catalysts or starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and scaling up production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile in the presence of a base.

Major Products Formed:

Scientific Research Applications

(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine: has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties, making it useful in the development of new drugs.

  • Industry: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine: can be compared with other similar compounds, such as 4,6-dimethyl-2-pyrimidinamine and thiazole derivatives . While these compounds share structural similarities, This compound is unique in its stereochemistry and specific functional groups, which may confer distinct biological and chemical properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new molecules and the development of innovative solutions in various fields.

Properties

IUPAC Name

(4S,6R)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYIWZHJBCLUKF-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.